molecular formula C16H20N6O2S2 B2554069 4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide CAS No. 1105221-31-5

4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2554069
CAS No.: 1105221-31-5
M. Wt: 392.5
InChI Key: RODBHMXHCJKQEX-UHFFFAOYSA-N
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Description

4-(2-((5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide is a complex organic compound featuring a blend of functionalities including a thiadiazole ring, a piperazine moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize this compound involves a series of nucleophilic substitution reactions

  • Step 1: : Synthesize 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazole from thiosemicarbazide and 4-methylpiperazine using an oxidative cyclization reaction. Common reagents include hydrogen peroxide and acetic acid.

  • Step 2: : Couple the synthesized thiadiazole with 4-acetamidobenzamide through a nucleophilic substitution reaction in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Scaling this compound for industrial production would involve optimizing each synthetic step to ensure high yield and purity. This might include automation of the synthesis process, purification steps like recrystallization, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Can be oxidized under specific conditions to introduce new functional groups or alter the existing functionalities.

  • Reduction: : Possible under milder conditions to reduce specific moieties within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed, especially on the benzamide and piperazine components.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Utilizing reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Various halogenated compounds, under conditions that facilitate nucleophilic or electrophilic attack.

Major Products Formed

Depending on the type of reaction:

  • Oxidation: : Products include oxidized thiadiazole derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Halogenated benzamide derivatives, modified piperazine products.

Scientific Research Applications

This compound's unique structure makes it valuable in several fields:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly for creating complex molecules.

  • Medicine: : Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

  • Industry: : Used in material science for creating novel polymers or as an intermediate in the production of fine chemicals.

Mechanism of Action

This compound's mechanism of action, particularly in biological systems, could involve interactions with specific molecular targets like enzymes or receptors. The thiadiazole ring often plays a key role in binding to active sites, while the piperazine moiety may enhance the compound's bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoacetamido)benzamide

  • 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazole derivatives

  • N-(4-Benzoylphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Uniqueness

This compound is unique due to the combination of a thiadiazole ring with a piperazine group, which is not commonly found in other similar compounds. This distinct structure imparts specific chemical properties and potential biological activities.

Properties

IUPAC Name

4-[[2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S2/c1-21-6-8-22(9-7-21)15-19-20-16(26-15)25-10-13(23)18-12-4-2-11(3-5-12)14(17)24/h2-5H,6-10H2,1H3,(H2,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODBHMXHCJKQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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